molecular formula C22H29N3O4 B13751672 N-(4-(2-Hydroxy-3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide CAS No. 47633-31-8

N-(4-(2-Hydroxy-3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide

Cat. No.: B13751672
CAS No.: 47633-31-8
M. Wt: 399.5 g/mol
InChI Key: QTFUTODOMLWXOS-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(4-(2-HYDROXY-3-(4-(3-METHOXYPHENYL)-(PIPERAZIN-1-YL))PROPOXY)PHENYL)- is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a hydroxypropoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(4-(2-HYDROXY-3-(4-(3-METHOXYPHENYL)-(PIPERAZIN-1-YL))PROPOXY)PHENYL)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group and the hydroxypropoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(4-(2-HYDROXY-3-(4-(3-METHOXYPHENYL)-(PIPERAZIN-1-YL))PROPOXY)PHENYL)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

ACETAMIDE,N-(4-(2-HYDROXY-3-(4-(3-METHOXYPHENYL)-(PIPERAZIN-1-YL))PROPOXY)PHENYL)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(4-(2-HYDROXY-3-(4-(3-METHOXYPHENYL)-(PIPERAZIN-1-YL))PROPOXY)PHENYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)acetamide
  • N-(2-Hydroxy-3-methoxybenzyl)-N-p-tolyacetamide
  • N-[1-(2-Hydroxy-3-methoxybenzyl)-4-piperidinyl]-N-(4-methylphenyl)acetamide

Uniqueness

ACETAMIDE,N-(4-(2-HYDROXY-3-(4-(3-METHOXYPHENYL)-(PIPERAZIN-1-YL))PROPOXY)PHENYL)- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

47633-31-8

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

N-[4-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide

InChI

InChI=1S/C22H29N3O4/c1-17(26)23-18-6-8-21(9-7-18)29-16-20(27)15-24-10-12-25(13-11-24)19-4-3-5-22(14-19)28-2/h3-9,14,20,27H,10-13,15-16H2,1-2H3,(H,23,26)

InChI Key

QTFUTODOMLWXOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O

Origin of Product

United States

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